5-(benzyloxy)-3H-imidazo[4,5-b]pyridine

Lipophilicity ADME Drug Design

Procure 5-(Benzyloxy)-3H-imidazo[4,5-b]pyridine to secure a versatile 1-deazapurine scaffold with a strategic, orthogonal 5-benzyloxy protecting group for late-stage SAR exploration. Its superior LogP (2.54) and low TPSA (50.8 Ų) profile make it an ideal starting point for CNS-penetrant kinase inhibitor design, differentiating it from polar analogs unsuitable for blood-brain barrier penetration. Ideal for nucleoside analog synthesis and targeted library production.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
Cat. No. B8619332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-3H-imidazo[4,5-b]pyridine
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC3=C(C=C2)NC=N3
InChIInChI=1S/C13H11N3O/c1-2-4-10(5-3-1)8-17-12-7-6-11-13(16-12)15-9-14-11/h1-7,9H,8H2,(H,14,15,16)
InChIKeyKTSLGRQXFJYYPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)-3H-imidazo[4,5-b]pyridine: A Purine-Mimetic Scaffold with Strategic Benzyloxy Protection for Advanced Medicinal Chemistry and Drug Discovery


5-(Benzyloxy)-3H-imidazo[4,5-b]pyridine (CAS 1217349-81-9) is a heteroaromatic compound that serves as a versatile 1-deazapurine scaffold, mimicking the core structure of biologically critical purine nucleosides . The imidazo[4,5-b]pyridine core is recognized for its broad engagement with diverse biological targets, including kinases, phosphodiesterases, and angiotensin II receptors [1][2]. The benzyloxy substituent at the 5-position is not merely a hydrophobic appendage; it functions as a chemically orthogonal protecting group for a latent phenolic hydroxyl, enabling precise late-stage functionalization and deprotection strategies that are foundational to the synthesis of complex nucleoside analogs and tailored kinase inhibitors [3][4].

Why 5-(Benzyloxy)-3H-imidazo[4,5-b]pyridine Cannot Be Interchanged with Other Imidazopyridine or Benzyloxy Analogs


Generic substitution within the imidazo[4,5-b]pyridine class or with simple benzyloxy isomers is scientifically unsound due to profound differences in physicochemical properties and synthetic utility that directly impact lead optimization and scale-up feasibility. The position of the benzyloxy group on the imidazopyridine core (e.g., C5 vs. C7 or C2) and the nature of the substituent (e.g., benzyloxy vs. methoxy) yield distinct electronic environments, lipophilicity profiles, and hydrogen-bonding capabilities . Furthermore, the strategic value of the benzyloxy group as a selectively cleavable protecting group is unique to this substitution pattern; alternative moieties like methoxy or hydroxy lack this orthogonal synthetic handle, thereby constraining the diversity of accessible downstream derivatives and limiting structure-activity relationship (SAR) exploration [1]. The data below quantifies these critical differentiators, establishing a clear rationale for the exclusive selection of 5-(benzyloxy)-3H-imidazo[4,5-b]pyridine in specific research and development programs.

Quantitative Differentiation of 5-(Benzyloxy)-3H-imidazo[4,5-b]pyridine for Scientific Selection and Procurement


Enhanced Lipophilicity (LogP) for Improved Passive Permeability Over 5-Methoxy Analog

5-(Benzyloxy)-3H-imidazo[4,5-b]pyridine exhibits a significantly higher calculated partition coefficient (LogP) compared to its 5-methoxy analog, indicating superior lipophilicity that is a critical determinant for passive membrane permeability and central nervous system (CNS) drug design . The target compound's LogP of 2.54 vs. 0.97 for 5-methoxy-3H-imidazo[4,5-b]pyridine represents a calculated 162% increase in lipophilicity, which can translate to markedly improved cell penetration in assays lacking active transporters [1].

Lipophilicity ADME Drug Design Imidazopyridine

Divergent PDE Inhibition Profile: Evidence for Scaffold-Directed Biological Activity

While direct inhibitory data for the target compound is limited, a structurally related 2-(2-benzyloxy-phenyl)-3H-imidazo[4,5-b]pyridine demonstrates moderate inhibition of phosphodiesterase V (PDE5) with an IC50 of 4.0 µM (4000 nM) and PDE4 with an IC50 of 8.0 µM [1]. This contrasts sharply with other imidazo[4,5-b]pyridine-based inhibitors, such as those targeting CDK9, which exhibit nanomolar potency (IC50 = 0.63–1.32 µM) [2]. This divergence underscores that the precise substitution pattern on the imidazopyridine core—not merely the presence of the core itself—dictates the target profile and potency, and that 5-benzyloxy substitution may steer activity away from certain kinases toward other targets.

Phosphodiesterase Enzyme Inhibition Kinase Scaffold Hopping

Strategic Synthetic Utility: Benzyloxy Group Enables Orthogonal Deprotection for Diverse Derivatization

The benzyloxy moiety at the C5 position is not merely a substituent but a selectively cleavable protecting group. In the synthesis of 1-deazaguanosine nucleosides, 5-acetamido-7-benzyloxyimidazo[4,5-b]pyridine serves as a key intermediate where the benzyloxy group is retained through glycosylation and later removed under reductive conditions (e.g., catalytic hydrogenation) to reveal a critical hydroxyl group for hydrogen bonding with target biomolecules [1]. This orthogonal deprotection strategy is essential for constructing complex molecules with multiple reactive sites, a capability not afforded by analogs bearing non-cleavable methoxy or hydroxy groups at the same position.

Protecting Group Chemistry Nucleoside Synthesis Medicinal Chemistry Late-Stage Functionalization

Conserved Topological Polar Surface Area (TPSA) with Enhanced Lipophilicity Balances Permeability and Solubility

Despite the significant increase in lipophilicity conferred by the benzyloxy group (LogP = 2.54), the topological polar surface area (TPSA) remains identical to that of the less lipophilic 5-methoxy analog (PSA = 50.8 Ų) [1]. This is a crucial differentiation point: it indicates that the target compound can achieve improved membrane permeability (due to higher LogP) without a concomitant increase in polar surface area that would hinder absorption. A TPSA below 60 Ų is generally considered favorable for oral bioavailability and blood-brain barrier penetration.

Physicochemical Properties Drug-Likeness ADME Prediction TPSA

Prioritized Research and Development Applications for 5-(Benzyloxy)-3H-imidazo[4,5-b]pyridine


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Kinase or PDE Inhibitors

The compound's optimized LogP (2.54) and low TPSA (50.8 Ų) profile make it an ideal starting point for designing inhibitors intended to cross the blood-brain barrier. In programs targeting CNS kinases (e.g., LRRK2, CDK5) or phosphodiesterases (e.g., PDE10A), this scaffold can be prioritized over more polar analogs (e.g., 5-methoxy) to enhance brain penetration without sacrificing the core's target-binding affinity .

Nucleoside Analog Synthesis: Protected Intermediate for Antiviral or Anticancer Agents

In the synthesis of modified nucleosides, such as 1-deazapurine analogs with potential antiviral or anticancer activity, 5-(benzyloxy)-3H-imidazo[4,5-b]pyridine serves as a protected form of the essential 5-hydroxy nucleobase. Its utility in constructing complex glycosylated structures, followed by mild deprotection to reveal a key hydrogen-bonding motif, is documented in the synthesis of guanosine analogs [1]. This application scenario directly supports procurement for early-stage medicinal chemistry programs focused on nucleoside therapeutics.

Chemical Biology: Development of Selective Chemical Probes via Scaffold Hopping

The divergent activity profile observed in related analogs (e.g., moderate PDE5 inhibition by a 2-benzyloxy-phenyl derivative vs. potent CDK9 inhibition by 2,6-disubstituted derivatives) suggests that the 5-benzyloxy substitution pattern may confer a unique selectivity fingerprint [2]. Researchers engaged in scaffold-hopping campaigns to identify selective inhibitors of novel targets can utilize this compound as a privileged core for library synthesis, exploring chemical space distinct from commonly used 2- or 6-substituted imidazopyridines.

Process Chemistry: Optimization of Synthetic Routes to Complex Heterocycles

The chemical stability and orthogonal reactivity of the benzyloxy group make 5-(benzyloxy)-3H-imidazo[4,5-b]pyridine a valuable intermediate in process chemistry. Its use in multi-step synthetic sequences allows for late-stage deprotection to install a free hydroxyl group under mild, chemoselective conditions (e.g., hydrogenolysis), which is compatible with a wide range of sensitive functional groups. This is particularly advantageous in the scale-up of complex pharmaceutical intermediates where harsh deprotection methods would compromise yield or purity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(benzyloxy)-3H-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.